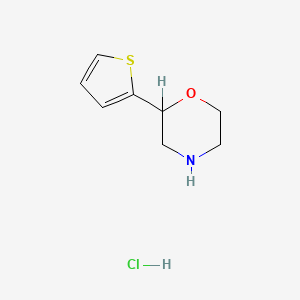![molecular formula C8H6BrNO2 B6253037 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one CAS No. 1256805-52-3](/img/no-structure.png)
2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound that is of significant interest in the field of chemistry and related areas of research. It is a scaffold present in many natural products with potent biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrNO2. The molecular weight is 228.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include formal [3 + 3]-cycloaddition, including the Knoevenagel condensation followed by 6 -electrocyclization . The net result is the formation of a new stereocenter adjacent to the pyran oxygen atom, two -bonds and ring .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one involves the synthesis of a pyridine ring, followed by the formation of a pyran ring and the introduction of a bromine atom at the 2-position of the pyran ring.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl acetoacetate", "malononitrile", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-pyridinecarboxylic acid by reacting 2-pyridinecarboxaldehyde with sodium hydroxide in ethanol.", "Step 2: Synthesis of 2-pyridinecarboxylic acid ethyl ester by reacting 2-pyridinecarboxylic acid with ethanol and acetic acid.", "Step 3: Synthesis of 2-(1-ethyl-2-oxopropyl)pyridine by reacting 2-pyridinecarboxylic acid ethyl ester with ethyl acetoacetate and sodium ethoxide.", "Step 4: Synthesis of 2-(1-ethyl-2-oxopropyl)pyridine-3-carbonitrile by reacting 2-(1-ethyl-2-oxopropyl)pyridine with malononitrile and sodium ethoxide.", "Step 5: Synthesis of 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one by reacting 2-(1-ethyl-2-oxopropyl)pyridine-3-carbonitrile with bromine and sodium hydroxide in ethanol to form the pyran ring and introduce the bromine atom at the 2-position of the pyran ring." ] } | |
CAS-Nummer |
1256805-52-3 |
Molekularformel |
C8H6BrNO2 |
Molekulargewicht |
228 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



